

# Application Notes: DNA Relaxation Assay for Topoisomerase II

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Type II topoisomerase inhibitor 1*

Cat. No.: *B12393485*

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## Introduction

DNA topoisomerase II (Topo II) is a critical nuclear enzyme that modulates the topological state of DNA, playing a pivotal role in essential cellular processes such as DNA replication, transcription, and chromosome segregation. By introducing transient double-strand breaks, Topo II allows for the passage of another DNA duplex through the break, thereby relaxing supercoiled DNA. This catalytic activity is a key target for a number of clinically important anticancer drugs. The DNA relaxation assay is a fundamental in vitro method used to assess the catalytic activity of Topo II and to screen for potential inhibitors. This application note provides a detailed protocol for performing a DNA relaxation assay and interpreting the results.

## Principle of the Assay

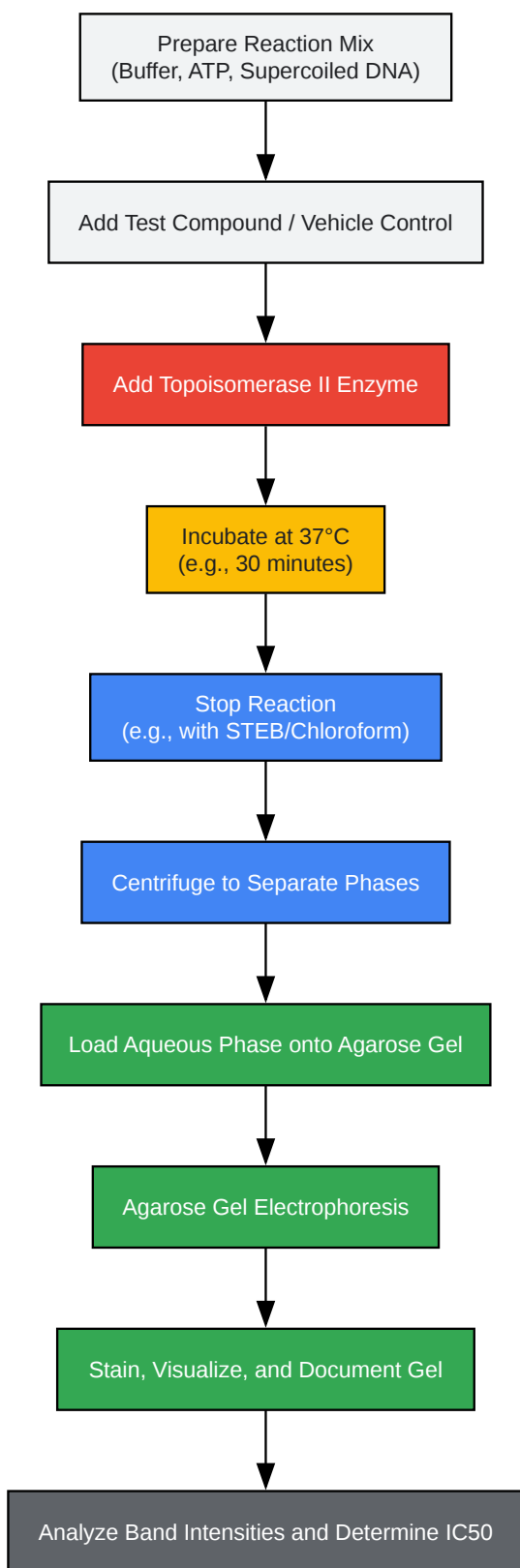
The assay is based on the differential electrophoretic mobility of supercoiled and relaxed plasmid DNA in an agarose gel. Supercoiled plasmid DNA, being more compact, migrates faster through the agarose matrix than its relaxed counterpart. In the presence of ATP, Topoisomerase II relaxes the supercoiled plasmid. The extent of this relaxation, visualized by a decrease in the faster-migrating supercoiled form and an increase in the slower-migrating relaxed forms, is a direct measure of the enzyme's activity. Potential inhibitors will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.

## Data Presentation

The inhibitory activity of compounds is typically quantified by determining the concentration that inhibits 50% of the enzyme's activity (IC<sub>50</sub>). The intensity of the supercoiled DNA band is measured at various inhibitor concentrations, and the IC<sub>50</sub> value is calculated from the resulting dose-response curve.

Inhibitor	Target	IC <sub>50</sub> (μM)	Reference
Etoposide	Human Topoisomerase IIα	69.7	<a href="#">[1]</a>
Doxorubicin	Human Topoisomerase II	2.67	<a href="#">[2]</a>
Genistein	Human Topoisomerase II	37.5	<a href="#">[3]</a>
Amsacrine (m-AMSA)	Human Topoisomerase IIα	Not explicitly stated in relaxation assay, but is a known poison.	<a href="#">[4]</a>

## Experimental Workflow Diagram



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Caption: Experimental workflow for the Topoisomerase II DNA relaxation assay.

## Detailed Experimental Protocol

This protocol is adapted for a standard assay using human Topoisomerase II and supercoiled pBR322 plasmid DNA.[\[1\]](#)

## Materials and Reagents

- Human Topoisomerase II Enzyme: Store at -80°C.
- Supercoiled Plasmid DNA (e.g., pBR322): 1 µg/µL, store at -20°C or below.
- 10X Topo II Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl<sub>2</sub>, 50 mM DTT, 1 mg/mL albumin. Store at -20°C.[\[1\]](#)
- ATP Solution: 10 mM, store at -20°C.
- Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% (v/v) glycerol, 50 µg/mL albumin. Store at -20°C.[\[1\]](#)
- Stop Buffer (STEB): 40% (w/v) sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.
- Chloroform/Isoamyl Alcohol (24:1 v/v)
- Agarose
- 1X TAE Buffer
- Ethidium Bromide or other DNA stain
- Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

## Enzyme Titration (Recommended prior to inhibitor screening)

To determine the optimal amount of enzyme for the assay, a titration should be performed. The goal is to find the lowest concentration of enzyme that completely relaxes the supercoiled DNA under the assay conditions.

- Prepare a reaction mix on ice containing (per reaction): 3  $\mu\text{L}$  of 10X Assay Buffer, 1  $\mu\text{L}$  of ATP, 0.5  $\mu\text{L}$  of supercoiled pBR322, and water to a final volume of 27  $\mu\text{L}$ .
- Create serial dilutions of the Topoisomerase II enzyme in Dilution Buffer.
- Add 3  $\mu\text{L}$  of each enzyme dilution to the reaction mix. Include a no-enzyme control.
- Incubate at 37°C for 30 minutes.
- Stop the reaction and analyze by agarose gel electrophoresis as described below.

## DNA Relaxation Assay Protocol for Inhibitor Screening

- Prepare the Reaction Mix: On ice, prepare a master mix for the required number of reactions. For each 30  $\mu\text{L}$  reaction, combine:
  - 3  $\mu\text{L}$  of 10X Topo II Assay Buffer
  - 1  $\mu\text{L}$  of ATP solution (10 mM)
  - 0.5  $\mu\text{L}$  of supercoiled pBR322 DNA (1  $\mu\text{g}/\mu\text{L}$ )
  - Water to a final volume of 26.7  $\mu\text{L}$  per reaction.[\[1\]](#)
- Aliquot the Mix: Aliquot 26.7  $\mu\text{L}$  of the master mix into pre-chilled microcentrifuge tubes.
- Add Inhibitors:
  - Negative Control (No Inhibition): Add 0.3  $\mu\text{L}$  of the solvent (e.g., DMSO) used to dissolve the test compounds.
  - Positive Control (No Enzyme): Add 0.3  $\mu\text{L}$  of solvent and 3  $\mu\text{L}$  of Dilution Buffer instead of the enzyme.
  - Test Samples: Add 0.3  $\mu\text{L}$  of the test compound at various concentrations to the respective tubes.
- Add Enzyme: Add 3  $\mu\text{L}$  of diluted Topoisomerase II enzyme (at the concentration determined from the titration) to all tubes except the positive control. Gently mix.

- Incubation: Incubate the reactions at 37°C for 30 minutes.[\[1\]](#)
- Stop the Reaction: Terminate the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol (24:1). Vortex briefly (approx. 5 seconds).[\[1\]](#)
- Phase Separation: Centrifuge the tubes for 2 minutes to separate the aqueous and organic phases.

## Agarose Gel Electrophoresis and Analysis

- Prepare Agarose Gel: Prepare a 1% (w/v) agarose gel in 1X TAE buffer.
- Load Samples: Carefully load 20 µL of the upper, aqueous (blue) phase from each reaction tube into the wells of the agarose gel.[\[1\]](#)
- Electrophoresis: Run the gel at approximately 85V for 2 hours or until there is good separation between the supercoiled and relaxed DNA bands.[\[1\]](#)
- Staining and Visualization:
  - Stain the gel with ethidium bromide (1 µg/mL in water) for 15 minutes.
  - Destain in water for 5-10 minutes.
  - Visualize the DNA bands using a UV transilluminator or a gel documentation system.[\[1\]](#)
- Data Analysis:
  - Capture an image of the gel.
  - Quantify the intensity of the supercoiled DNA band in each lane using densitometry software.
  - Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
  - Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

## Troubleshooting

- No relaxation in the negative control:
  - Check the activity of the enzyme. It may have degraded.
  - Ensure ATP was added to the reaction mix.
  - Verify the composition of the assay buffer.
- Incomplete relaxation in the negative control:
  - Increase the amount of enzyme or the incubation time.
- Smeared DNA bands:
  - Ensure proper handling to avoid nuclease contamination.
  - Check the quality of the plasmid DNA.
- Precipitate formation:
  - Ensure all components are fully dissolved. Some inhibitors may have limited solubility.

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